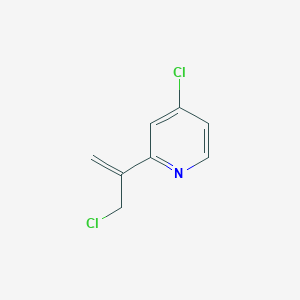

4-Chloro-2-(1-chloromethylvinyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7Cl2N |

|---|---|

Molecular Weight |

188.05 g/mol |

IUPAC Name |

4-chloro-2-(3-chloroprop-1-en-2-yl)pyridine |

InChI |

InChI=1S/C8H7Cl2N/c1-6(5-9)8-4-7(10)2-3-11-8/h2-4H,1,5H2 |

InChI Key |

IVIQKDOZYCTXQV-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCl)C1=NC=CC(=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 1 Chloromethylvinyl Pyridine

Strategies for Constructing the 4-Chloropyridine (B1293800) Scaffold

The initial and crucial step in the synthesis is the formation of the 4-chloropyridine core. This can be achieved either by direct chlorination of a pre-existing pyridine (B92270) ring or by constructing the pyridine ring with the chlorine atom already incorporated into one of the precursors.

Directed Chlorination Approaches to Pyridine

Direct chlorination of pyridine to achieve 4-chloro substitution requires specific reagents, as the pyridine ring is generally resistant to electrophilic substitution. Common and effective chlorinating agents for this transformation include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅). google.compatsnap.com

These reactions typically proceed by activating the pyridine ring towards nucleophilic attack. For instance, reacting pyridine with thionyl chloride or phosphorus oxychloride can form an intermediate that is more susceptible to chloride ion attack. The reaction conditions, such as temperature and solvent, are critical for controlling the regioselectivity and yield of the 4-chloropyridine product. patsnap.com

Another approach involves the reaction of N-(4-pyridyl)pyridinium chloride hydrochloride with a chlorinating agent. google.compatsnap.com This precursor can be treated with reagents like phosphorus pentachloride at elevated temperatures (130-150°C) to yield 4-chloropyridine after workup. prepchem.com Similarly, reacting N-(4-pyridyl)pyridinium chloride or its hydrochloride salt with hydrogen chloride in a suitable solvent system can also produce 4-chloropyridine hydrochloride. google.com

| Reagent | Typical Starting Material | General Conditions | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Pyridine | Reaction in an organic solvent (e.g., ethyl acetate) at elevated temperatures (e.g., 70-75°C) for several hours. | patsnap.com |

| Phosphorus oxychloride (POCl₃) | Pyridine | Reaction in a solvent like dichloromethane, with controlled temperature, followed by heating (e.g., 70-75°C). | patsnap.com |

| Phosphorus pentachloride (PCl₅) | Pyridine or N-(4-pyridyl)pyridinium chloride | For pyridine, reaction in a solvent like chlorobenzene (B131634) at elevated temperatures. For the pyridinium (B92312) salt, melting the mixture at 130-150°C. | patsnap.comprepchem.com |

Pyridine Ring Formation with Pre-Installed Chlorine Functionality

An alternative to direct chlorination is the construction of the pyridine ring from acyclic precursors where one or more components already contain the necessary chlorine atom. This approach offers the advantage of controlling the position of the chlorine substituent from the outset.

Multi-component reactions are particularly powerful for this purpose. nih.gov The Hantzsch pyridine synthesis, a classic method, involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgdbpedia.orgwikipedia-on-ipfs.org By using a chlorinated β-keto ester or a chlorinated aldehyde as one of the components, a dihydropyridine (B1217469) intermediate with a chlorine substituent can be formed, which is then oxidized to the corresponding chloropyridine.

Other condensation and cycloaddition strategies can also be employed. baranlab.org For example, [4+2] cycloaddition reactions using a chlorinated diene or dienophile can be a key step in forming the pyridine ring. nih.gov The choice of precursors is dictated by the desired final substitution pattern of the pyridine ring.

Introduction of the 1-Chloromethylvinyl Moiety at the C-2 Position

Once the 4-chloropyridine scaffold is in hand, the next stage is the installation of the 1-chloromethylvinyl group at the C-2 position. This typically starts from a precursor like 4-chloro-2-acetylpyridine or a related 2-substituted derivative.

Olefination Reactions for Vinyl Group Formation

Olefination reactions are the primary methods for converting a carbonyl group (from a precursor like 4-chloro-2-acetylpyridine) into the desired carbon-carbon double bond of the vinyl group. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most prominent examples. masterorganicchemistry.comwikipedia.org

Wittig Reaction : This reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. wikipedia.org To form the vinyl group on the pyridine ring, a methyltriphenylphosphonium (B96628) ylide could react with 4-chloro-2-acetylpyridine. The ylide is typically generated in situ by treating a phosphonium salt with a strong base. masterorganicchemistry.com The reaction transforms the C=O bond into a C=C bond with high regioselectivity. wikipedia.orgtandfonline.com

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org These carbanions are generally more nucleophilic and less basic than Wittig ylides, often leading to cleaner reactions and easier removal of byproducts. organic-chemistry.org The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com This method can be applied to a 4-chloro-2-acetylpyridine precursor to generate the vinyl linkage.

Chloromethylation Strategies for the Vinyl Substituent

After forming an isopropenyl group (C(CH₃)=CH₂) via olefination, the methyl group must be chlorinated. Alternatively, a precursor alcohol can be converted to the chloride.

Radical Chloromethylation : The allylic methyl group of a 4-chloro-2-isopropenylpyridine (B8339544) intermediate is susceptible to radical halogenation. Reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator or light can selectively chlorinate the allylic position. Running the reaction with a low concentration of Cl₂ at high temperatures can also favor allylic substitution over addition to the double bond. libretexts.org

Nucleophilic Substitution on an Alcohol Precursor : A more controlled approach involves starting with a precursor containing a hydroxyl group, such as 4-chloro-2-(1-(hydroxymethyl)vinyl)pyridine. This alcohol can be synthesized, for example, by reacting 4-chloro-2-acetylpyridine with a reagent that introduces a hydroxymethylvinylidene group. The hydroxyl group can then be converted into a chlorine atom using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). masterorganicchemistry.com The use of a base like pyridine is often employed in these reactions to neutralize the generated HCl. quora.com This SN2-type reaction provides a reliable method to obtain the desired chloromethyl group.

A plausible synthetic sequence could be:

Start with 4-chloro-2-acetylpyridine.

Reduce the ketone to a secondary alcohol, 1-(4-chloropyridin-2-yl)ethanol.

Dehydrate the alcohol to form 4-chloro-2-vinylpyridine, for example using POCl₃ and pyridine. masterorganicchemistry.com

Perform a subsequent chloromethylation step.

Alternatively, a one-carbon homologation of 4-chloro-2-acetylpyridine followed by selective transformations could also lead to the target structure.

Multi-Component Coupling Approaches for Complex Substituent Assembly

Multi-component reactions (MCRs) offer an efficient strategy for assembling complex molecules like the target compound in a single pot by combining three or more starting materials. researchgate.netnih.gov These reactions are highly atom-economical and can rapidly build molecular complexity. acsgcipr.org

For the synthesis of 4-Chloro-2-(1-chloromethylvinyl)pyridine, a hypothetical MCR could involve the condensation of precursors that already contain the chloro, vinyl, and chloromethyl fragments, along with a nitrogen source, to construct the pyridine ring in one step. For example, variations of the Hantzsch chemtube3d.com or Bohlmann-Rahtz pyridine syntheses could potentially be adapted by using highly functionalized building blocks. nih.govacsgcipr.org The development of such a specific MCR would require significant optimization but represents a highly efficient potential route to the target molecule and its analogs.

Convergent and Divergent Synthetic Routes to the Compound

The synthesis of this compound can be approached from two primary strategic standpoints: convergent and divergent synthesis.

A convergent synthesis would involve the separate preparation of two key fragments: the 4-chloropyridine core and a synthon for the 1-chloromethylvinyl group. These two components would then be joined in a late-stage coupling reaction. A plausible convergent route is outlined below:

Fragment 1: 4-Chloropyridine Precursor: The synthesis of a 4-chloropyridine derivative suitable for coupling is the initial step. This could be 4-chloro-2-halopyridine (e.g., 4-chloro-2-bromopyridine) or a 4-chloropyridine boronic acid/ester. The synthesis of 4-chloropyridine itself can be achieved through the chlorination of pyridine using various reagents like phosphorus oxychloride or thionyl chloride. mdpi.comresearchgate.net

Fragment 2: 1-Chloromethylvinyl Synthon: A suitable partner for the cross-coupling reaction is necessary. This could be a vinylboronic acid or ester, a vinylstannane, or a vinyl Grignard reagent bearing the 1-chloromethyl substituent. The synthesis of such a reagent would be a critical preparatory step.

Coupling Reaction: The final step involves a transition metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura, Stille, or Kumada coupling, to unite the two fragments.

A divergent synthesis , on the other hand, would commence with a common pyridine-based starting material, which is then sequentially functionalized at the 4- and 2-positions. This approach offers the flexibility to introduce variations in the substituents from a single precursor. A potential divergent pathway could be:

Starting Material: A readily available pyridine derivative, such as 2-methylpyridine (B31789) (2-picoline).

Step 1: Chlorination at the 4-position: Introduction of the chloro group at the 4-position of the pyridine ring.

Step 2: Functionalization at the 2-position: Modification of the methyl group at the 2-position to install the 1-chloromethylvinyl moiety. This could involve a series of steps, such as radical chlorination of the methyl group, followed by elimination and further manipulation to form the vinyl group.

Optimization of Reaction Conditions and Selectivity in Synthesis

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to control both regioselectivity and, where applicable, stereoselectivity.

Regioselectivity and Stereoselectivity Control in Pyridine Derivatization

Regioselectivity: The precise placement of the chloro and 1-chloromethylvinyl groups at the C4 and C2 positions of the pyridine ring, respectively, is paramount.

For Convergent Routes: The regioselectivity is largely determined by the choice of starting materials. Using a pre-functionalized 4-chloro-2-halopyridine ensures that the incoming 1-chloromethylvinyl group is directed to the 2-position in a cross-coupling reaction.

For Divergent Routes: Controlling regioselectivity during the functionalization of the pyridine ring is more challenging. The inherent electronic properties of the pyridine ring direct nucleophilic attack to the 2- and 4-positions. The presence of a substituent can further influence the position of subsequent reactions. For instance, the functionalization of a 4-chloropyridine at the 2-position would require conditions that favor reaction at this site over others.

Stereoselectivity: For the target molecule, this compound, the terminal double bond does not exhibit E/Z isomerism. However, in the synthesis of related vinylpyridine derivatives, controlling the stereochemistry of the double bond can be crucial. This is often achieved through the choice of catalyst and reaction conditions in cross-coupling reactions, which can favor the formation of one stereoisomer over the other.

Catalyst Systems in Synthetic Pathways (e.g., palladium-catalyzed methods, copper catalysis)

The choice of catalyst is critical for the efficiency and selectivity of the key bond-forming reactions in the synthesis of this compound.

Palladium-Catalyzed Methods: Palladium catalysts are extensively used in cross-coupling reactions to form carbon-carbon bonds.

Suzuki-Miyaura Coupling: This is a highly versatile method for coupling a vinylboronic acid or ester with a halopyridine. A typical catalyst system would involve a palladium(0) source, such as Pd(PPh₃)₄ or Pd(dba)₂, and a phosphine (B1218219) ligand. The choice of ligand can significantly impact the reaction's efficiency and selectivity.

Stille Coupling: This involves the reaction of a vinylstannane with a halopyridine, catalyzed by a palladium complex.

Heck Coupling: While typically used to couple alkenes with aryl halides, variations of the Heck reaction could potentially be employed to construct the vinylpyridine moiety.

Copper Catalysis: Copper-based catalysts offer a valuable alternative to palladium, particularly in certain types of coupling reactions.

Copper-Catalyzed Vinylation: Copper catalysts can promote the coupling of vinyl halides or vinylboronic acids with nitrogen-containing heterocycles. These reactions can sometimes offer different reactivity profiles and may be more cost-effective than palladium-catalyzed methods.

The optimization of these catalytic systems involves screening various catalyst precursors, ligands, bases, solvents, and reaction temperatures to maximize the yield and purity of the desired product.

Below is a table summarizing potential reaction parameters for a hypothetical Suzuki-Miyaura coupling step in a convergent synthesis:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ | PdCl₂(dppf) |

| Ligand | - | SPhos | - |

| Base | K₂CO₃ | Cs₂CO₃ | Na₂CO₃ |

| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF |

| Temperature (°C) | 80 | 100 | 90 |

This interactive table illustrates the range of conditions that would need to be explored to optimize the synthesis.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property makes the ring susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.

The C-4 position of the pyridine ring is highly activated for nucleophilic aromatic substitution (SNAr). The presence of the electronegative nitrogen atom ortho and para to this position facilitates the attack of nucleophiles. The mechanism involves the formation of a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by resonance. stackexchange.comechemi.com A key resonance contributor places the negative charge directly on the nitrogen atom, which, as an electronegative atom, can accommodate it effectively, thereby lowering the activation energy for the substitution. stackexchange.comechemi.com

The chlorine atom at C-4 is a good leaving group, making this position the primary site for substitution by a wide range of nucleophiles. savemyexams.comrsc.orgsavemyexams.com This reactivity is a common feature for halopyridines, with the C-4 position often being more reactive than the C-2 position. stackexchange.comuoanbar.edu.iq

Table 1: Examples of Nucleophilic Substitution at C-4

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | R-NH₂ | 4-Aminopyridine derivative |

| Alkoxide | NaOR | 4-Alkoxypyridine derivative |

| Thiolate | NaSR | 4-Thioetherpyridine derivative |

Similar to the C-4 position, the C-2 position is also electronically activated for nucleophilic attack due to its proximity to the ring nitrogen. stackexchange.comyoutube.com An attacking nucleophile can form a resonance-stabilized anionic intermediate, facilitating substitution. youtube.com

However, in 4-Chloro-2-(1-chloromethylvinyl)pyridine, the substituent at the C-2 position is a 1-chloromethylvinyl group. The vinyl group itself is not a typical leaving group for a standard SNAr reaction. Nucleophilic attack is more likely to occur at the vinyl group (as a conjugate addition, see section 3.2.2) or at the chloromethyl carbon (see section 3.2.1) rather than displacing the entire side chain from the pyridine ring. For a substitution to occur directly at the C-2 position of the ring, a better leaving group would be required.

The pyridine nucleus is strongly deactivated towards electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqyoutube.com The electron-withdrawing nature of the nitrogen atom reduces the electron density of the ring, making it a poor nucleophile. uoanbar.edu.iq Furthermore, the acidic conditions typically employed for EAS reactions (e.g., nitration, sulfonation) lead to the protonation of the basic nitrogen atom. gcwgandhinagar.com This forms a pyridinium (B92312) ion, which is even more severely deactivated towards attack by electrophiles. uomustansiriyah.edu.iqgcwgandhinagar.com

Due to this deactivation, forcing conditions such as high temperatures are required for any substitution to occur. youtube.com When EAS does take place, it preferentially occurs at the C-3 and C-5 positions, which are meta to the nitrogen atom. Attack at C-2 or C-4 would result in an unstable cationic intermediate where the positive charge is placed on the already electron-deficient nitrogen atom. uomustansiriyah.edu.iq In the case of this compound, the existing chloro and vinyl groups would also direct, but the overwhelming deactivating effect of the pyridinium nitrogen dominates, rendering EAS reactions difficult and low-yielding.

Transformations of the 1-Chloromethylvinyl Side Chain

The 1-chloromethylvinyl side chain possesses two key reactive sites: the chloromethyl group and the vinyl double bond. These sites allow for a variety of transformations independent of the aromatic ring's chemistry.

The chloromethyl group (-CH₂Cl) is analogous to a benzylic halide and is highly susceptible to nucleophilic substitution (SN2) reactions. The chlorine atom is a good leaving group, and the adjacent vinyl group can stabilize the transition state.

Alkylation: A wide array of nucleophiles can displace the chloride to form new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with primary or secondary amines would yield the corresponding amino-alkylated products. nih.govresearchgate.net Alkoxides and thiolates would produce ethers and thioethers, respectively.

Halogen Exchange: The chlorine can be readily exchanged for other halogens. A common example is the Finkelstein reaction, where treatment with sodium iodide in acetone would replace the chlorine with iodine. harvard.edu This transformation is often used to create a more reactive alkylating agent.

Formation of Nitrogen Mustard Analogs: Reaction with a primary or secondary amine containing another functional group can lead to the formation of analogs of nitrogen mustards. For example, reaction with an amino alcohol could lead to more complex structures.

Table 2: Reactions at the Chloromethyl Group

| Reagent | Reaction Type | Product Feature |

|---|---|---|

| R₂NH | Alkylation | C-N bond formation |

| NaI | Halogen Exchange | -CH₂I group |

| KCN | Alkylation | -CH₂CN group (Nitrile) |

The vinyl group attached to the electron-deficient pyridine ring is activated towards certain types of reactions, particularly additions.

Additions: The double bond can undergo conjugate (Michael) addition with various nucleophiles. nih.gov The electron-withdrawing character of the pyridine ring polarizes the vinyl group, making the terminal carbon atom electrophilic and susceptible to attack. This allows for the addition of amines, thiols, and other soft nucleophiles across the double bond.

Cycloadditions: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with electron-rich dienes. mdpi.com It could also potentially participate in other types of cycloadditions, such as [3+2] cycloadditions with azides or nitrile oxides. chemrxiv.org

Polymerization Potentials: Like other vinyl monomers such as 4-vinylpyridine (B31050), this compound has the potential to undergo polymerization. wikipedia.orgnih.gov This could proceed via radical, cationic, or anionic mechanisms, depending on the initiator and reaction conditions, to form a polymer with a pyridine-based backbone.

Table 3: Reactions of the Vinyl Double Bond

| Reaction Type | Reagent Example | Result |

|---|---|---|

| Conjugate Addition | R₂NH | Addition of amine across C=C |

| Halogenation | Br₂ | Addition of Br₂ across C=C |

| Cycloaddition | Butadiene | Diels-Alder adduct |

Allylic and Vinylic Reactivity Patterns

The reactivity of this compound is characterized by the presence of two distinct halogenated carbon centers: a vinylic chloride attached directly to the pyridine ring and a chloromethyl group, which can be considered as an allylic chloride due to its proximity to the carbon-carbon double bond. These two functionalities exhibit different reactivity patterns.

Allylic Halogenation and Rearrangement Reactions:

The chloromethyl group (-CH₂Cl) in the vinyl substituent imparts allylic character to this position. Allylic halides are generally more reactive towards nucleophilic substitution than their vinylic counterparts. This enhanced reactivity is attributed to the formation of a resonance-stabilized allylic carbocation intermediate upon departure of the leaving group.

While specific studies on the allylic halogenation or rearrangement reactions of this compound are not extensively documented in publicly available literature, general principles of allylic reactivity can be applied. For instance, under radical conditions, further halogenation at the allylic position could potentially occur, although this would compete with other possible reactions. Rearrangement reactions, such as allylic shifts, could also be envisioned under certain conditions, leading to the migration of the double bond and the formation of isomeric structures.

In contrast, the vinylic chloride, directly attached to the C2 position of the pyridine ring, is significantly less reactive towards nucleophilic substitution. This is due to the increased bond strength of the sp² C-Cl bond and the instability of the resulting vinylic carbocation.

Metal-Catalyzed Cross-Coupling Reactions

The presence of both an aryl chloride and a vinyl chloride moiety makes this compound a versatile substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Analogs involving the Vinyl or Halogen Groups

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a plausible transformation for this molecule. Both the chloro substituent on the pyridine ring and the vinylic chloride could potentially participate in this reaction.

The relative reactivity of the two chloro groups in a Suzuki-Miyaura coupling is a critical consideration. Generally, the reactivity of aryl chlorides in such couplings is influenced by electronic and steric factors. For polychlorinated pyridines, selective coupling at one position can often be achieved by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and base. While specific data for this compound is scarce, studies on related 2,4-dichloropyridines have shown that selective Suzuki-Miyaura coupling at either the C2 or C4 position is possible, depending on the reaction conditions and the nature of the substituents. It is therefore conceivable that selective coupling at either the C4-chloro or the vinylic chloro position of the target molecule could be achieved.

Below is a hypothetical representation of potential Suzuki-Miyaura coupling products:

| Reacting Site | Coupling Partner (Ar-B(OH)₂) | Potential Product |

| C4-Chloro | Phenylboronic acid | 2-(1-chloromethylvinyl)-4-phenylpyridine |

| Vinylic Chloro | Phenylboronic acid | 4-chloro-2-(1-phenylvinyl)pyridine |

Heck and Sonogashira Coupling Potentials at the Vinyl Group

The vinyl group in this compound presents an opportunity for Heck and Sonogashira coupling reactions.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. In this case, the vinylic chloride could react with an alkene to form a new carbon-carbon bond, leading to the extension of the vinyl side chain. The Heck reaction is a versatile tool for the synthesis of substituted alkenes. organic-chemistry.org

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The vinylic chloride of this compound could potentially undergo Sonogashira coupling with various alkynes to introduce an alkynyl substituent at the vinyl position. This reaction is highly valuable for the synthesis of conjugated enynes.

The general schemes for these potential reactions are as follows:

Heck Reaction:

Sonogashira Coupling:

Buchwald-Hartwig Amination Analogs with the Pyridine Nitrogen or Halogen

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction could potentially occur at two sites on this compound: the C4-chloro position on the pyridine ring and, in principle, with the pyridine nitrogen itself, although the latter is less common for pyridine substrates.

Amination at the C4-chloro position would involve the reaction of the molecule with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This would lead to the synthesis of 4-amino-substituted pyridine derivatives. The reactivity of the C4-chloro group in dichloropyridines towards Buchwald-Hartwig amination has been demonstrated, with regioselectivity being a key aspect of the reaction design. wikipedia.orglibretexts.org

Mechanistic Studies of Key Transformations

Elucidation of Reaction Pathways and Intermediate Structures

The mechanisms of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations all proceed through a similar catalytic cycle involving three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the substrate, forming a palladium(II) intermediate. For this compound, this could occur at either the C4-chloro or the vinylic chloro position.

Transmetalation (for Suzuki-Miyaura) or Ligand Exchange/Insertion (for Heck, Sonogashira, and Buchwald-Hartwig): In the Suzuki-Miyaura reaction, the organoboron reagent transfers its organic group to the palladium(II) complex. In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond. In the Sonogashira reaction, the copper acetylide undergoes transmetalation to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The elucidation of the precise reaction pathways and the characterization of intermediate structures for a specific substrate like this compound would require detailed experimental and computational studies. These studies would be crucial for understanding the regioselectivity of the reactions and for optimizing the reaction conditions to favor the formation of the desired product.

Kinetic and Thermodynamic Parameters of Reactions

A thorough review of scientific literature reveals a notable absence of specific studies detailing the kinetic and thermodynamic parameters of reactions involving this compound. While general principles of organic chemistry suggest that the reactivity of this compound would be influenced by factors such as temperature, pressure, solvent, and the presence of catalysts, specific quantitative data, including reaction rate constants, activation energies, and thermodynamic data like enthalpy and entropy of reaction, are not available in the reviewed literature.

The lack of this specific data prevents a detailed quantitative analysis of the reaction dynamics for this particular compound. Such information is crucial for optimizing reaction conditions, maximizing product yield, and ensuring the safety and efficiency of chemical processes. Further experimental research would be necessary to establish these parameters.

Role of Intermediates and Transition States in Reaction Selectivity

Similarly, detailed mechanistic studies identifying the specific intermediates and transition states that govern the reaction selectivity of this compound are not presently available in the accessible scientific literature. The structure of the molecule, featuring a substituted pyridine ring and a vinyl chloride group, suggests the potential for a variety of reaction pathways, including nucleophilic substitution, addition reactions at the double bond, and reactions involving the pyridine nitrogen.

Future research, likely employing techniques such as computational modeling (e.g., Density Functional Theory calculations) and experimental methods like spectroscopic analysis of reaction mixtures and kinetic isotope effect studies, would be required to elucidate the precise role of intermediates and transition states in the reactions of this compound.

Derivatization and Structural Analogues

Synthesis of Substituted 4-Chloro-2-(1-chloromethylvinyl)pyridine Derivatives

The functional groups present in this compound offer multiple avenues for synthetic modification, enabling the creation of novel compounds with potentially unique chemical and physical properties.

The chloromethyl group at the 2-position of the pyridine (B92270) ring is an effective alkylating agent, susceptible to nucleophilic substitution reactions. wikipedia.org This reactivity allows for the introduction of various functional groups, thereby altering the molecule's characteristics.

Synthesis of Alcohols: The chloro substituent can be displaced by a hydroxide (B78521) ion (or a protected equivalent like acetate (B1210297) followed by hydrolysis) to yield the corresponding primary alcohol, [2-(1-(hydroxymethyl)vinyl)-4-chloropyridine]. This reaction is typically carried out using a base such as sodium hydroxide in an aqueous medium or by using reagents like sodium acetate followed by saponification.

Synthesis of Amines: Reaction with ammonia (B1221849) or primary/secondary amines can lead to the formation of primary, secondary, or tertiary amines, respectively. These reactions provide a pathway to a diverse set of nitrogen-containing derivatives. For instance, reaction with ammonia would yield [2-(1-(aminomethyl)vinyl)-4-chloropyridine].

Synthesis of Nitriles: The introduction of a nitrile group can be achieved through reaction with a cyanide salt, such as sodium or potassium cyanide. This reaction, known as cyanation, would produce [2-(4-chloro-2-pyridyl)but-3-enenitrile], extending the carbon chain and providing a versatile functional group for further transformations.

Table 1: Potential Nucleophilic Substitution Reactions at the Chloromethyl Group

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Ammonia | Ammonia (NH₃) | Primary Amine (-NH₂) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

The vinyl group is an electron-rich double bond that can undergo a variety of addition reactions. The electron-withdrawing nature of the pyridine ring influences the reactivity of this group. wikipedia.org

Hydrogenation: The double bond of the vinyl group can be reduced to a single bond through catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) in the presence of hydrogen gas, the vinyl group is converted to an ethyl group, resulting in [4-chloro-2-(1-chloroethyl)pyridine].

Epoxidation: The vinyl group can be converted to an epoxide ring using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield [4-chloro-2-(1-(chloromethyl)oxiran-2-yl)pyridine], a reactive intermediate for further synthesis.

Dihydroxylation: Dihydroxylation of the vinyl group can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This process results in the formation of a diol, [1-(4-chloro-2-pyridyl)-2-chloroethane-1,2-diol].

Table 2: Potential Addition Reactions at the Vinyl Moiety

| Reaction | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Alkane (ethyl group) |

| Halogenation | Br₂ | Vicinal Dibromide |

| Hydrohalogenation | HBr | Haloalkane |

| Epoxidation | m-CPBA | Epoxide |

The pyridine ring itself, being an electron-deficient aromatic system, can undergo further substitution reactions, although the existing substituents will direct the position of new groups. Electrophilic aromatic substitution on the pyridine ring is generally difficult but can be facilitated by activating the ring (e.g., N-oxidation) or by using harsh reaction conditions. researchgate.net Nucleophilic aromatic substitution is more common, especially with the presence of an electron-withdrawing chloro group.

Substitution at C-3 and C-5: These positions are the most likely sites for electrophilic attack if the reaction is forced, as they are less deactivated than the C-6 position.

Substitution at C-6: The C-6 position is adjacent to the nitrogen atom and is highly electron-deficient, making it a potential site for nucleophilic attack, although displacement of the existing chloro group at C-4 is often more favorable.

Recent advancements have provided methods for regioselective C-H functionalization of pyridines, which could potentially be applied to introduce alkyl, aryl, or other groups at specific positions on the ring. dntb.gov.uanih.gov

Isomeric Investigations

The specific arrangement of substituents on the pyridine ring and the geometry of the vinyl group give rise to several possible isomers of this compound.

Positional isomers involve different arrangements of the chloro, vinyl, and chloromethyl substituents around the pyridine ring. The electronic properties and reactivity of these isomers can vary significantly based on the position of the electron-withdrawing nitrogen atom relative to the substituents. nih.gov For example, the vinyl group could be at the 3- or 4-position, and the primary chloro substituent could be at other available positions, leading to a large number of potential isomers.

Table 3: Examples of Positional Isomers

| Compound Name | Position of Chloro Group | Position of (1-chloromethylvinyl) Group |

|---|---|---|

| This compound | 4 | 2 |

| 2-Chloro-4-(1-chloromethylvinyl)pyridine | 2 | 4 |

| 3-Chloro-2-(1-chloromethylvinyl)pyridine | 3 | 2 |

The reactivity of vinylpyridine isomers is known to differ; for instance, 2- and 4-vinylpyridine (B31050) exhibit good reactivity in certain cycloaddition reactions, while the 3-substituted isomer shows greatly diminished reactivity. nih.gov

The term "(1-chloromethylvinyl)" implies a structure where a chloromethyl group and a pyridine ring are attached to the same carbon of a double bond (C1), and the other carbon of the double bond (C2) is a CH₂ group. This specific arrangement, C(pyridine)(CH₂Cl)=CH₂, does not allow for E/Z (geometric) isomerism because one of the vinyl carbons is bonded to two identical hydrogen atoms.

However, if we consider a related isomer such as 4-chloro-2-(2-chloro-1-propenyl)pyridine, where the chlorine is on the second carbon of the vinyl group (CH=CHCl), then stereoisomerism becomes a factor. In this hypothetical case, E and Z isomers would be possible due to restricted rotation around the carbon-carbon double bond. The study of stereochemistry in the polymerization of vinylpyridines has shown that different stereoregular polymers (isotactic vs. syndiotactic) can be formed, highlighting the importance of stereocontrol in reactions involving the vinyl group. ufl.edursc.org

Analogue Synthesis with Varied Halogenation Patterns on Pyridine Ring or Side Chain

The synthesis of analogues of this compound with varied halogenation is a critical approach to modulate its electronic and steric properties. The introduction of different halogens (Fluorine, Bromine, Iodine) at the 4-position of the pyridine ring or the substitution of the chlorine atom on the methyl group of the vinyl side chain can lead to significant changes in the compound's reactivity and potential biological activity.

Halogen Variation on the Pyridine Ring

| Compound Name | Structure | Halogen at Position 4 |

| This compound | Chlorine | |

| 4-Bromo-2-(1-chloromethylvinyl)pyridine | Bromine | |

| 4-Fluoro-2-(1-chloromethylvinyl)pyridine | Fluorine |

Note: The structures for the bromo and fluoro analogues are proposed based on the parent compound and are subject to synthetic feasibility.

Halogen Variation on the Side Chain

Modification of the halogen on the 1-chloromethylvinyl side chain represents another avenue for analogue synthesis. The reactivity of the allylic halide is a key determinant of the compound's chemical behavior. Replacing the chlorine atom with other halogens can alter its leaving group ability and susceptibility to nucleophilic substitution reactions. Synthetic strategies to achieve these modifications might involve the use of different halogenating agents during the synthesis of the vinyl side chain.

| Compound Name | Structure | Halogen on Side Chain |

| This compound | Chlorine | |

| 4-Chloro-2-(1-bromomethylvinyl)pyridine | Bromine | |

| 4-Chloro-2-(1-fluoromethylvinyl)pyridine | Fluorine |

Note: The structures for the bromo and fluoro side-chain analogues are proposed based on the parent compound and are subject to synthetic feasibility.

Exploration of Bioisosteric Replacements within the Structure

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. researchgate.net This approach can lead to improved potency, selectivity, and pharmacokinetic profiles. For this compound, several key positions are amenable to bioisosteric modifications.

Bioisosteres for the 4-Chloro Group

The chlorine atom at the 4-position of the pyridine ring is a key feature. Its replacement with other functional groups that can mimic its electronic and steric properties is an area of active investigation. Potential bioisosteres for a chloro group on a pyridine ring include a trifluoromethyl group (-CF3) or a cyano group (-CN). acs.org Both of these groups are strongly electron-withdrawing, similar to a halogen, and can influence the pKa and reactivity of the pyridine nitrogen.

| Original Group | Bioisosteric Replacement | Rationale |

| -Cl | -CF3 | Similar electron-withdrawing properties, increased metabolic stability. |

| -Cl | -CN | Mimics the linear geometry and electron-withdrawing nature. |

Bioisosteres for the 1-Chloromethylvinyl Group

The 1-chloromethylvinyl group is a reactive moiety that can be a target for bioisosteric replacement to modulate reactivity and potential biological interactions. For instance, replacing the vinyl group with other small, unsaturated systems or even saturated linkers could be explored. A difluoromethyl group (-CF2H) has been successfully used as a bioisostere for pyridine-N-oxide functionalities, suggesting its potential to replace other reactive moieties. nih.gov

Furthermore, the entire 1-chloromethylvinyl substituent could be replaced by other groups known to act as bioisosteres for vinyl functionalities in different chemical contexts. The goal of such replacements would be to maintain or improve the desired interactions while potentially altering the compound's reactivity and metabolic stability.

| Original Group | Potential Bioisosteric Replacement | Rationale |

| -C(CH2Cl)=CH2 | -C(CF3)=CH2 | Increased stability and altered electronic properties. |

| -C(CH2Cl)=CH2 | Cyclopropyl group | Introduces conformational rigidity and alters steric profile. |

The systematic exploration of these derivatization and bioisosteric replacement strategies is essential for developing a comprehensive understanding of the structure-activity relationships of this compound and for the rational design of new analogues with optimized properties.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 4-Chloro-2-(1-chloromethylvinyl)pyridine is expected to reveal distinct signals for each unique proton environment. The pyridine (B92270) ring protons, being in an aromatic system, will resonate in the downfield region, typically between 7.0 and 8.5 ppm. The electron-withdrawing effects of the chloro substituent at the C4 position and the nitrogen atom will influence their precise chemical shifts.

The proton at the C5 position (H-5) is expected to appear as a doublet of doublets due to coupling with H-3 and H-6 (if present, though in this substituted pyridine, it is H-3 and H-5 that are present). The proton at C3 (H-3) would likely be a doublet, coupling to H-5. The vinyl protons on the substituent at C2 will also produce characteristic signals. The two geminal protons of the vinyl group (=CH₂) are diastereotopic and would be expected to appear as two distinct signals, likely doublets or complex multiplets, in the range of 5.0-6.5 ppm. The protons of the chloromethyl (-CH₂Cl) group would present as a singlet, typically in the range of 4.5-5.0 ppm, shifted downfield due to the adjacent chlorine atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| H-3 | 7.2 - 7.5 | d | J(H3-H5) ≈ 2-3 Hz |

| H-5 | 7.8 - 8.2 | dd | J(H5-H6) ≈ 5-6 Hz, J(H5-H3) ≈ 2-3 Hz |

| H-6 | 8.3 - 8.6 | d | J(H6-H5) ≈ 5-6 Hz |

| =CH₂ (a) | 5.5 - 6.0 | d | J(geminal) ≈ 1-3 Hz |

| =CH₂ (b) | 5.8 - 6.3 | d | J(geminal) ≈ 1-3 Hz |

| -CH₂Cl | 4.6 - 4.9 | s | N/A |

Note: The table presents predicted values based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (120-160 ppm). The C2 and C4 carbons, being bonded to electronegative chlorine and the vinyl group, will be significantly deshielded and appear further downfield. The C6 carbon, adjacent to the nitrogen, will also be downfield. The vinyl carbons (=C and =CH₂) will appear in the range of 110-140 ppm. The chloromethyl carbon (-CH₂Cl) is expected in the aliphatic region, shifted downfield to approximately 40-50 ppm by the chlorine atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 160 |

| C3 | 120 - 125 |

| C4 | 145 - 150 |

| C5 | 122 - 127 |

| C6 | 148 - 152 |

| =C(vinyl) | 135 - 140 |

| =CH₂(vinyl) | 115 - 120 |

| -CH₂Cl | 40 - 45 |

Note: The table presents predicted values based on analogous structures. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, a cross-peak between the signals for H-3 and H-5 would confirm their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals of the pyridine ring, the vinyl group, and the chloromethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity of the different fragments of the molecule. For example, correlations would be expected between the vinyl protons and C2 of the pyridine ring, and between the chloromethyl protons and the vinyl carbon, confirming the structure of the 1-chloromethylvinyl substituent and its attachment to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to determine the preferred conformation of the 1-chloromethylvinyl group relative to the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

Aromatic C-H stretching: Vibrations of the C-H bonds on the pyridine ring would appear as a series of sharp peaks just above 3000 cm⁻¹.

Aromatic C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring typically result in several sharp bands in the 1600-1450 cm⁻¹ region.

Alkene C=C stretching: The stretching of the vinyl C=C double bond is expected to produce a band in the 1640-1680 cm⁻¹ region.

C-Cl stretching: The vibrations of the carbon-chlorine bonds would give rise to strong absorptions in the fingerprint region, typically between 850 and 550 cm⁻¹. Distinguishing between the aromatic C-Cl and the aliphatic C-Cl bond might be possible based on their precise frequencies.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |

| Vinyl C=C | Stretch | 1640 - 1680 | Medium |

| Aliphatic C-Cl | Stretch | 650 - 850 | Strong |

| Aromatic C-Cl | Stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound (molecular formula C₈H₇Cl₂N), the molecular weight is 188.05 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 188. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in an M+2 peak (at m/z 190) with an intensity of about 65% of the M⁺ peak, and an M+4 peak (at m/z 192) with an intensity of about 10% of the M⁺ peak.

Common fragmentation pathways would likely involve the loss of a chlorine atom or the chloromethyl group.

Loss of Cl: A fragment ion at m/z 153 ([M-Cl]⁺) would be expected.

Loss of CH₂Cl: A fragment at m/z 139 ([M-CH₂Cl]⁺) is also a probable fragmentation pathway.

Pyridine ring fragmentation: Further fragmentation of the pyridine ring would lead to smaller charged species.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Ion Formula | Description |

| 188/190/192 | [C₈H₇Cl₂N]⁺ | Molecular ion (M⁺, M+2, M+4) |

| 153/155 | [C₈H₇ClN]⁺ | Loss of a Cl radical |

| 139 | [C₇H₅ClN]⁺ | Loss of a CH₂Cl radical |

| 114 | [C₆H₅Cl]⁺ | Fragmentation of the pyridine ring |

Note: The relative intensities of the fragment ions depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of:

Bond lengths and angles: Accurate measurements of all bond lengths and angles within the molecule, providing experimental verification of the molecular geometry.

Conformation: The dihedral angles defining the orientation of the 1-chloromethylvinyl substituent relative to the plane of the pyridine ring would be determined.

Intermolecular interactions: The packing of the molecules in the crystal lattice would reveal any significant intermolecular forces, such as π-π stacking of the pyridine rings or halogen bonding involving the chlorine atoms.

While no published crystal structure for this specific compound is currently available, analysis of related structures suggests that the pyridine ring would be planar, and there might be specific intermolecular arrangements dictated by the chloro and vinyl substituents.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., DFT, ab initio methods)

Electronic Structure Analysis and Charge Distribution

No published studies containing data on the electronic structure or charge distribution for 4-Chloro-2-(1-chloromethylvinyl)pyridine are available. Such an analysis would typically involve calculating the molecular electrostatic potential (MEP) map to identify electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

There are no specific calculations in the available literature for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound. FMO analysis is essential for understanding the compound's reactivity, with the HOMO energy indicating its electron-donating capability and the LUMO energy representing its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Reaction Mechanism Modeling

Transition State Localization and Energy Barrier Calculations

No research detailing the modeling of reaction mechanisms involving this compound, including the localization of transition states or the calculation of activation energy barriers, has been published. These calculations are vital for understanding the kinetics and feasibility of chemical reactions.

Reaction Pathway Prediction and Confirmation

Computational studies predicting or confirming reaction pathways for the synthesis or transformation of this compound are absent from the scientific literature.

Structure-Reactivity and Structure-Selectivity Relationship Studies

There are no available studies that computationally explore the relationship between the specific structural features of this compound and its chemical reactivity or selectivity in reactions.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational Methodologies for Spectroscopic Prediction

The prediction of spectroscopic properties for pyridine (B92270) derivatives is routinely performed using DFT. A common and effective approach involves geometry optimization of the molecule's ground state, followed by calculations of its spectroscopic parameters. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its balance of accuracy and computational cost. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of the electron distribution.

To account for the influence of the solvent on the spectroscopic properties, the Polarizable Continuum Model (PCM) is often utilized. This model simulates the solvent environment, which can be crucial for accurately predicting UV-Vis spectra and, to a lesser extent, NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. This method allows for the prediction of the chemical shifts (δ) for both ¹H and ¹³C nuclei. The validation process involves a direct comparison of the predicted chemical shifts with those obtained from experimental NMR spectra. A strong correlation, often quantified by a low Mean Absolute Error (MAE), between the theoretical and experimental values would confirm the accuracy of the computational model and the structural assignment.

Table 1: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for this compound All predicted values are hypothetical and for illustrative purposes only. Experimental data is not currently available in the public domain.

| Proton | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| H-3 | 7.85 | Not Available |

| H-5 | 7.30 | Not Available |

| H-6 | 8.50 | Not Available |

| Vinyl-H (a) | 5.60 | Not Available |

| Vinyl-H (b) | 5.95 | Not Available |

| CH₂Cl | 4.80 | Not Available |

Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound All predicted values are hypothetical and for illustrative purposes only. Experimental data is not currently available in the public domain.

| Carbon | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| C-2 | 155.0 | Not Available |

| C-3 | 122.5 | Not Available |

| C-4 | 145.0 | Not Available |

| C-5 | 121.0 | Not Available |

| C-6 | 150.0 | Not Available |

| C-vinyl | 138.0 | Not Available |

| CH₂-vinyl | 118.0 | Not Available |

| CH₂Cl | 45.0 | Not Available |

Infrared (IR) Spectroscopy

The prediction of IR spectra involves calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional modes of the chemical bonds. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods. A successful validation would show a good correspondence between the scaled theoretical frequencies and the experimentally observed absorption bands in an FT-IR spectrum, both in terms of position and relative intensity.

Table 3: Hypothetical Comparison of Predicted and Experimental IR Vibrational Frequencies for this compound All predicted values are hypothetical and for illustrative purposes only. Experimental data is not currently available in the public domain.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 | Not Available |

| C=C stretch (vinyl) | 1640 | Not Available |

| C=C/C=N stretch (pyridine ring) | 1600 - 1450 | Not Available |

| C-Cl stretch (aromatic) | 1100 | Not Available |

| C-Cl stretch (alkyl) | 750 | Not Available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of UV-Vis absorption spectra is carried out using Time-Dependent DFT (TD-DFT). This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands, respectively. A comparison with the experimental UV-Vis spectrum would validate the predicted electronic transitions, typically of the π → π* and n → π* nature for a molecule like this compound.

Table 4: Hypothetical Comparison of Predicted and Experimental UV-Vis Absorption Maxima for this compound All predicted values are hypothetical and for illustrative purposes only. Experimental data is not currently available in the public domain.

| Electronic Transition | Predicted λmax (nm) | Experimental λmax (nm) |

| π → π | 265 | Not Available |

| n → π | 310 | Not Available |

Applications in Complex Organic Synthesis and Materials Science

Building Block for Diverse Heterocyclic Scaffolds

The presence of multiple reactive sites makes compounds like 4-Chloro-2-(1-chloromethylvinyl)pyridine valuable precursors for the synthesis of a wide array of heterocyclic structures.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for constructing complex polycyclic systems. Pyridine (B92270) derivatives are frequently employed in such transformations. For instance, rhodium(III)-catalyzed three-component annulation reactions of simple pyridines with alkynes and 1,2-dichloroethane (B1671644) have been reported to yield diverse ring-fused pyridiniums. nih.gov This strategy highlights the potential for the pyridine nitrogen of a molecule like this compound to direct C-H activation, facilitating the construction of novel fused heterocyclic frameworks. Furthermore, regioselective [4+2] annulation approaches have been developed for the synthesis of poly-substituted pyridines, demonstrating the utility of functionalized pyridines in building complex molecular architectures. rsc.org

Chloromethyl-substituted heterocyclic compounds are known to undergo ring expansion and contraction reactions, providing access to different ring sizes. For example, base-catalyzed ring expansion of ethyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylate has been demonstrated to yield 1,3-diazepin-2-one derivatives. mdpi.com This suggests that the chloromethyl group in this compound could similarly participate in intramolecular cyclization and rearrangement processes to afford larger heterocyclic rings. Such strategies are valuable for creating medium-sized rings, which are of increasing importance in drug discovery.

Precursor for Advanced Synthetic Intermediates (e.g., for pharmaceuticals, agrochemicals)

Chlorinated pyridine derivatives are crucial intermediates in the synthesis of numerous commercial products, including pharmaceuticals and agrochemicals. patsnap.comgoogle.comnih.govnih.gov The chlorine atoms on the pyridine ring and the side chain of this compound can be selectively substituted or transformed, allowing for the introduction of various functional groups.

For instance, chloromethylpyridines are known precursors in the synthesis of biologically active molecules. The chloromethyl group can be readily converted to other functionalities, facilitating the assembly of complex drug candidates. In the agrochemical sector, pyridine-based compounds are integral to a wide range of herbicides, insecticides, and fungicides. nih.gov The specific substitution pattern of this compound could offer unique opportunities for the development of novel agrochemicals with improved efficacy and selectivity.

Ligand Design in Coordination Chemistry

The pyridine nitrogen atom is an excellent donor for coordination to transition metals, making pyridine derivatives widely used ligands in coordination chemistry and catalysis. The additional functional groups on this compound could allow for the design of multifunctional ligands with unique electronic and steric properties.

Pyridine ligands readily form stable complexes with a variety of transition metals, including palladium and gold. nih.govnih.govresearchgate.netnih.gov The synthesis and characterization of numerous palladium(II) complexes with substituted pyridine ligands have been reported, and their catalytic activities have been explored. nih.gov Similarly, gold(I) and gold(III) complexes with pyridine-based ligands have been synthesized and studied for their unique properties and applications. nih.govresearchgate.netnih.gov It is highly probable that this compound could act as a ligand to form stable complexes with palladium and gold, where the pyridine nitrogen would be the primary coordination site. The vinyl and chloromethyl groups could potentially engage in secondary interactions with the metal center or be used for further functionalization of the complex.

Table 1: Examples of Palladium and Gold Complexes with Pyridine-based Ligands

| Metal | Ligand Type | Resulting Complex Structure (General) | Potential Application | Reference |

| Palladium(II) | 4-Substituted Pyridines | PdL42 or [PdL2Y2] | Cross-coupling reactions | nih.gov |

| Gold(I) | Substituted Pyridines | [AuL2]+[AuX2]− | Luminescent materials | nih.gov |

| Gold(III) | 2-Substituted Pyridines | LAuX3 | Anticancer agents | nih.gov |

Palladium and gold complexes are renowned for their catalytic activity in a wide range of organic transformations. Palladium complexes with pyridine ligands have been successfully employed as pre-catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic properties of the pyridine ligand, influenced by its substituents, can significantly impact the efficiency of the catalyst.

C-H activation is another area where pyridine-directed catalysis is prominent. The nitrogen atom of the pyridine ring can direct a metal catalyst to activate a nearby C-H bond, enabling the selective functionalization of that position. nih.govnih.gov While specific studies involving this compound in catalysis are not available, its structure suggests it could serve as a ligand in catalytic systems for cross-coupling and C-H activation reactions, potentially offering unique reactivity and selectivity. Iron-catalyzed cross-coupling reactions have also been explored with vinyl-containing compounds, indicating the potential for the vinyl group of the title compound to participate in such transformations. nih.gov

The search queries performed, which included terms such as "this compound polymer applications," "this compound in materials science," "synthesis of polymers from this compound," and "properties of polymers containing this compound," did not yield any relevant results detailing its use as a monomer, a precursor in polymerization reactions, or as a component in the development of advanced materials.

Consequently, it is not possible to generate the requested article content for the section "" and its subsection "7.4. Advanced Materials and Polymer Applications." The absence of published research indicates that the role of this specific compound in polymer chemistry and materials science is not documented in the public domain. Therefore, no data tables or detailed research findings on this topic can be provided.

Emerging Research Frontiers

Sustainable Synthesis Approaches

Modern synthetic chemistry is increasingly driven by the need for environmentally benign and efficient processes. Green chemistry and flow chemistry are at the forefront of this movement, offering transformative potential for the synthesis of complex molecules like 4-Chloro-2-(1-chloromethylvinyl)pyridine.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. msu.edu Traditional methods for synthesizing pyridine (B92270) derivatives can involve harsh reagents and toxic solvents. rasayanjournal.co.in Applying green chemistry principles could revolutionize the synthesis of this compound by improving safety, reducing waste, and lowering environmental impact. msu.edurasayanjournal.co.in

Key green approaches applicable to this compound's synthesis include:

Solvent-Free Reactions: A significant source of waste in chemical synthesis comes from solvents. Performing reactions under solvent-free or solid-state conditions can dramatically reduce this waste. researchgate.net Techniques like mechanochemical grinding or simply heating reactants together without a solvent have proven successful for synthesizing other nitrogen heterocycles and represent a viable green alternative. rasayanjournal.co.inrsc.org

Use of Greener Solvents: When a solvent is necessary, replacing hazardous options like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or ionic liquids is a core green principle. rasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can significantly accelerate reaction times (from hours to minutes), increase product yields, and lead to cleaner reactions with easier purification compared to conventional heating methods. nih.gov This has been successfully applied to the one-pot synthesis of various pyridine derivatives. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, which increases atom economy and reduces waste. msu.edu Developing catalytic routes for the chlorination and functionalization steps in the synthesis of this compound would be a significant green advancement.

| Principle | Conventional Approach (Hypothetical) | Green Chemistry Alternative (Potential) | Key Advantage |

|---|---|---|---|

| Solvent Use | Use of chlorinated solvents (e.g., Dichloromethane, Chloroform) | Solvent-free conditions or use of water/ethanol | Reduced toxic waste and environmental impact |

| Energy Input | Prolonged heating under reflux (hours) | Microwave irradiation (minutes) | Shorter reaction times, energy efficiency, higher yields nih.gov |

| Reagents | Stoichiometric amounts of hazardous reagents | Use of recyclable, selective catalysts | Higher atom economy, less waste, improved safety msu.edu |

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. mdpi.commdpi.com This technology is particularly well-suited for industrial production and for handling hazardous reactions, making it highly relevant for the synthesis of chlorinated compounds like this compound. nih.govscitube.io

Potential benefits of applying flow chemistry include:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risk associated with handling hazardous intermediates or exothermic reactions. This is crucial for chlorination steps, which can be highly reactive. nih.govscitube.io

Precise Control and Reproducibility: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and potentially better yields and purity. mdpi.com

Scalability: Scaling up a reaction in a flow system is achieved by simply running the reactor for a longer period or by numbering up the reactors, which is often more straightforward than moving from a lab-scale flask to a large industrial batch reactor. uc.pt

Automation and Integration: Flow systems can be easily automated and can integrate multiple synthetic and purification steps into a single, continuous process, improving efficiency. mdpi.comuc.pt The synthesis of various pharmaceutically important heterocyclic compounds has been successfully demonstrated in multi-step flow systems. nih.gov

Photoredox Catalysis and Electrosynthesis in Derivatization

Derivatization of the this compound core is essential for creating new molecular entities. Photoredox catalysis and electrosynthesis are powerful, modern techniques for forming new chemical bonds under mild conditions, often achieving transformations that are difficult with traditional methods.

Photoredox Catalysis: This technique uses visible light to initiate redox reactions, enabling the activation of stable C-H bonds for functionalization. nih.govacs.orgnih.gov For this compound, this could allow for:

Direct C-H Functionalization: Introducing new substituents directly onto the pyridine ring without pre-functionalization, a highly atom-economical approach. rsc.orgacs.org This has been used for C-C, C-N, and C-O bond formation on various heteroarenes. acs.org

Derivatization of the Vinyl Group: The vinyl moiety is also amenable to functionalization via radical addition reactions initiated by photoredox catalysis, allowing for the introduction of a wide array of chemical groups.

Electrosynthesis: This method uses electricity to drive chemical reactions, offering a reagent-free way to perform oxidations and reductions. It is considered a green chemistry technique as it avoids the use of stoichiometric oxidizing or reducing agents. For the target compound, electrosynthesis could be used to modify the substituents or the pyridine ring itself, potentially leading to novel derivatives.

Automation and High-Throughput Experimentation in Synthetic Studies

The discovery and optimization of synthetic routes can be a time-consuming and resource-intensive process. Automation and High-Throughput Experimentation (HTE) address this challenge by allowing for a large number of reactions to be performed in parallel on a small scale. researchgate.net

In the context of this compound, HTE could be used to:

Rapidly Screen Reaction Conditions: Hundreds of different catalysts, solvents, bases, and temperature combinations could be tested simultaneously in multi-well plates to quickly identify the optimal conditions for synthesis or a specific derivatization reaction. rsc.org

Accelerate Library Synthesis: Once a reliable reaction is established, automated robotic systems can be used to synthesize a large library of derivatives by combining the core molecule with a diverse set of building blocks. researchgate.netnih.govrsc.org This is invaluable for medicinal chemistry programs seeking to explore structure-activity relationships. nih.gov

| Parameter for Optimization | Variables to Screen via HTE | Goal |

|---|---|---|

| Catalyst | Different metals (Pd, Ni, Cu), ligands, precursors | Identify the most active and selective catalyst |

| Solvent | Array of polar, nonpolar, protic, aprotic solvents | Find the solvent that maximizes yield and minimizes side products |

| Base | Inorganic and organic bases of varying strength | Optimize reaction rate and prevent side reactions |

| Temperature | Range from room temperature to high temperatures | Determine the optimal energy input for efficiency |

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize synthetic chemistry by leveraging large datasets to predict reaction outcomes and optimize processes. rjptonline.org While requiring substantial data, these computational tools can significantly reduce the number of experiments needed. beilstein-journals.org

For this compound, ML and AI could be applied to:

Predict Reaction Outcomes: Algorithms can be trained on existing reaction data from pyridine chemistry to predict the likely yield or major product of a new, untested reaction, guiding chemists toward more promising synthetic routes. researchgate.net

Optimize Reaction Conditions: ML models, particularly when combined with HTE, can efficiently explore the vast space of possible reaction conditions (temperature, concentration, catalysts) to identify the optimal parameters for maximizing yield and minimizing impurities. beilstein-journals.org

Propose Novel Synthetic Pathways: Advanced AI tools can analyze the structure of this compound and propose entirely new retrosynthetic pathways that a human chemist might not consider.

The application of these emerging frontiers promises to make the synthesis and derivatization of this compound and related compounds more efficient, sustainable, and innovative, accelerating the discovery of new materials and therapeutics. kneopen.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-(1-chloromethylvinyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyridine derivatives like this compound typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds (e.g., 2-(Chloro(4-chlorophenyl)methyl)pyridine) are synthesized by reacting chlorinated precursors (e.g., 4-chlorobenzyl chloride) with substituted pyridines under reflux with a base like NaOH . Key parameters include:

- Temperature: Reflux conditions (~80–100°C) enhance reaction kinetics.

- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysts: Bases (e.g., K₂CO₃) facilitate deprotonation and nucleophilic attack.

Yield optimization requires monitoring by TLC or HPLC to isolate intermediates and minimize side reactions (e.g., over-chlorination).

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer: Structural confirmation employs:

- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., vinyl chloride protons at δ 5.8–6.2 ppm) .

- X-ray Crystallography: Resolves bond lengths and dihedral angles (e.g., planar pyridine rings with deviations <0.01 Å in related compounds) .

- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 215.03 for C₈H₆Cl₂N).

Advanced Research Questions

Q. What computational models predict the reactivity of this compound in substitution reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic effects:

- Electrophilic Sites: The vinyl chloride group exhibits higher electrophilicity (Fukui indices >0.15) compared to the pyridine ring.

- Nucleophilic Attack: Steric maps show the 1-chloromethyl group hinders backside attack, favoring frontside mechanisms in SN² reactions .

Experimental validation uses kinetic isotope effects (KIEs) and Hammett plots to correlate substituent effects with reaction rates.

Q. How does crystallographic data resolve contradictions in reported bioactivity of halogenated pyridines?

Methodological Answer: Crystal structures (e.g., CCDC 1024313) reveal how halogen positioning affects intermolecular interactions:

- Hydrogen Bonding: Chlorine atoms participate in C–H···Cl bonds (2.8–3.2 Å), stabilizing ligand-receptor complexes .

- Planarity: Non-planar conformations (dihedral angles >60°) reduce binding to cytochrome P450 enzymes, explaining variability in metabolic stability .

Contradictions in IC₅₀ values are resolved by comparing co-crystal structures with activity data across studies.

Q. What strategies mitigate competing side reactions during functionalization of the vinyl chloride group?

Methodological Answer:

- Protecting Groups: Temporarily masking the pyridine nitrogen with Boc groups prevents unwanted alkylation .

- Metal Catalysis: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the vinyl chloride without disrupting the pyridine ring .

- Solvent Screening: Low-dielectric solvents (e.g., THF) reduce radical pathways competing with nucleophilic substitutions .

Q. How do electronic effects of the chloromethylvinyl group influence spectroscopic signatures?

Methodological Answer:

- IR Spectroscopy: The C=C stretch (1630–1680 cm⁻¹) shifts upfield due to electron-withdrawing Cl, confirmed by Natural Bond Orbital (NBO) analysis .

- UV-Vis: Conjugation between the vinyl and pyridine groups creates a bathochromic shift (λₘₐₓ ~270 nm) in polar solvents .

Contradictions in reported λₘₐₓ values are attributed to solvent polarity effects and aggregation states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.